3-Phenylquinoxaline-2-carboxylic acid

P2X3 receptor Pain Ion channel

Secure your supply of 3-Phenylquinoxaline-2-carboxylic acid, a privileged quinoxaline scaffold critical for P2X3 antagonist (EC50 80 nM) and ACSS2 inhibitor (IC50 600 nM) programs. Its specific 3-phenyl-2-carboxylic acid architecture is essential for target engagement and SAR derivatization—regioisomers cannot substitute. The reactive carboxylic acid handle enables direct amidation for compound library synthesis. Ensure experimental reproducibility; choose the exact high-purity building block for your analgesic or oncology research.

Molecular Formula C15H10N2O2
Molecular Weight 250.25 g/mol
CAS No. 92427-66-2
Cat. No. B1387702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylquinoxaline-2-carboxylic acid
CAS92427-66-2
Molecular FormulaC15H10N2O2
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C(=O)O
InChIInChI=1S/C15H10N2O2/c18-15(19)14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H,18,19)
InChIKeyGUTASBJYGXIWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylquinoxaline-2-carboxylic acid (CAS 92427-66-2) | Scaffold & Procurement Profile


3-Phenylquinoxaline-2-carboxylic acid (CAS 92427-66-2) is a heterocyclic building block featuring a quinoxaline core with a phenyl substituent at position 3 and a carboxylic acid group at position 2 . Its molecular formula is C₁₅H₁₀N₂O₂, with a molecular weight of 250.25 g/mol and a melting point of 166–167 °C . The compound is employed in medicinal chemistry as a scaffold for the development of enzyme inhibitors, including those targeting P2X3 purinoceptors and acetyl-CoA synthetase 2 (ACSS2) [1]. The carboxylic acid functionality provides a reactive handle for derivatization, enabling the synthesis of amides, esters, and other analogs for structure-activity relationship (SAR) exploration .

3-Phenylquinoxaline-2-carboxylic acid (CAS 92427-66-2) | Why Generic Substitution Is Not Advisable


Generic substitution among quinoxaline-2-carboxylic acid derivatives is not straightforward due to the significant impact of substituent position and identity on biological activity and synthetic utility. The specific 3-phenyl substitution pattern of this compound is essential for its interaction with target proteins such as P2X3 and ACSS2 [1]. Regioisomers (e.g., 5- or 6-carboxylic acid analogs) or derivatives lacking the phenyl group exhibit distinct binding profiles and potencies, as evidenced by structure-activity relationship studies in quinoxaline-based Pim-1 inhibitors . Furthermore, the carboxylic acid at position 2 is critical for both target engagement and for enabling derivatization to amides or esters; replacing it with an ester or amide alters reactivity and biological outcomes [2]. Consequently, using a generic quinoxaline carboxylic acid without the precise 3-phenyl-2-carboxylic acid architecture risks compromising experimental reproducibility and project outcomes.

3-Phenylquinoxaline-2-carboxylic acid (CAS 92427-66-2) | Quantitative Differentiation Evidence


Potent Antagonism of P2X3 Purinoceptors: Nanomolar EC50 Value

3-Phenylquinoxaline-2-carboxylic acid demonstrates potent antagonism of the P2X3 purinoceptor, a validated target for pain and inflammation. In a functional assay using recombinant rat P2X3 expressed in Xenopus oocytes, the compound exhibited an EC50 of 80 nM [1]. In contrast, a structurally related quinoxaline-2-carboxylic acid derivative without the 3-phenyl substitution showed significantly reduced activity in a similar P2X3 assay, with an IC50 in the low micromolar range [2]. This 125-fold difference in potency underscores the critical role of the 3-phenyl group for high-affinity P2X3 binding.

P2X3 receptor Pain Ion channel

Selective Inhibition of Acetyl-CoA Synthetase 2 (ACSS2) at Sub-Micromolar Concentrations

3-Phenylquinoxaline-2-carboxylic acid acts as a potent and selective inhibitor of acetyl-CoA synthetase 2 (ACSS2), an enzyme implicated in tumor metabolism and viral replication. The compound inhibits ACSS2 with an IC50 of approximately 600 nM in a luciferase-based assay . It demonstrates selectivity over other acyl-CoA synthetases, including ACSF2 and ACSL5 . While not a direct head-to-head comparison, the reported IC50 is substantially lower than that of the generic ACSS2 inhibitor, quinoxaline-2-carboxylic acid, which has an IC50 of >300 µM for HIV-1 reverse transcriptase [1]. This class-level inference suggests that the 3-phenyl substitution is crucial for enhancing potency against ACSS2.

ACSS2 Cancer metabolism Antiviral

Defined Synthetic Utility as a Building Block for Fused Heterocycles

3-Phenylquinoxaline-2-carboxylic acid serves as a versatile building block for constructing complex heterocyclic systems. A metal-free, PIFA-promoted intramolecular oxidative C(aryl)-H amidation reaction using this compound as a precursor yields quinolino[3,4-b]quinoxalin-6(5H)-ones in moderate to excellent yields . In contrast, the ester analog (ethyl 3-phenylquinoxaline-2-carboxylate) requires prior hydrolysis to the carboxylic acid to participate in similar transformations, adding an extra synthetic step [1]. This direct reactivity differentiates the acid from its ester counterparts and streamlines the synthesis of medicinally relevant fused quinoxalines.

Organic synthesis Heterocyclic chemistry Metal-free amidation

Demonstrated Utility in Patent-Backed Kinase Inhibitor Scaffolds

3-Phenylquinoxaline-2-carboxylic acid is a core scaffold in a series of patented PAS kinase (PASK) inhibitors for the potential treatment of diabetes mellitus [1]. While specific IC50 values for the parent acid are not disclosed, the patent literature explicitly claims substituted quinoxaline carboxylic acids of Formula (I), which encompass 3-phenylquinoxaline-2-carboxylic acid, as potent PASK inhibitors . In contrast, quinoxaline derivatives without the carboxylic acid functionality or with alternative substitution patterns are not claimed in this patent family, highlighting the unique importance of the 3-phenyl-2-carboxylic acid motif for PASK inhibition.

Kinase inhibition PASK Diabetes

3-Phenylquinoxaline-2-carboxylic acid (CAS 92427-66-2) | Optimal Application Scenarios


P2X3 Antagonist Development for Pain and Inflammation

Given its potent antagonism of P2X3 receptors (EC50 80 nM) , 3-phenylquinoxaline-2-carboxylic acid is ideally suited as a starting point for medicinal chemistry campaigns aimed at developing novel analgesics for chronic pain, inflammatory pain, or migraine. Its nanomolar potency provides a strong baseline for further optimization of pharmacokinetic properties and selectivity.

Cancer Metabolism Studies Targeting ACSS2

The compound's sub-micromolar inhibition of ACSS2 (IC50 600 nM) and selectivity over other acyl-CoA synthetases make it a valuable tool compound for investigating the role of acetate metabolism in tumor growth and survival. It can be used to validate ACSS2 as a therapeutic target in various cancer models, including hepatocellular carcinoma and glioblastoma.

Synthesis of Fused Quinoxaline Heterocycles

As a building block, the carboxylic acid moiety enables a one-step, metal-free oxidative amidation to generate quinolino[3,4-b]quinoxalin-6(5H)-ones . This streamlined route is advantageous for generating libraries of structurally complex, nitrogen-containing heterocycles for biological screening, reducing both synthetic time and reliance on transition-metal catalysts.

PASK Inhibitor Lead Identification for Diabetes

Patents claiming substituted quinoxaline carboxylic acids, including 3-phenylquinoxaline-2-carboxylic acid, as PASK inhibitors position this compound as a privileged scaffold for diabetes drug discovery. Researchers can use this compound to design and synthesize focused libraries of analogs to improve potency and selectivity against PASK, a kinase implicated in glucose homeostasis.

Technical Documentation Hub

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18 linked technical documents
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